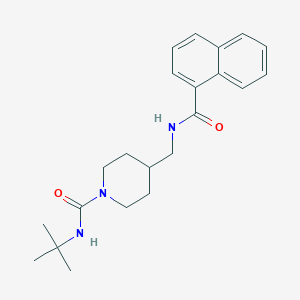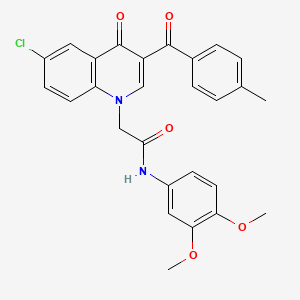
2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide, or 2-BNC, is a synthetic compound that has been used in various scientific studies since its initial synthesis in the early 2000s. It has been used as a model compound to study the structure-activity relationships of thiazole-based compounds, as well as to investigate its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Techniques
- Studies have detailed the structural characteristics of related thiazole compounds, emphasizing the significance of intramolecular hydrogen bonds and the conformation of heterocyclic rings. These structural insights are crucial for understanding the compound's reactivity and potential as a lead structure in drug design (Siddiqui et al., 2008).
Antimicrobial and Antifungal Applications
- Research has demonstrated the synthesis of thiazole and pyrimidine derivatives showing significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents. The structural proof of these compounds and their biological efficacy underscores the importance of such compounds in developing new therapeutic agents (Akbari et al., 2008).
Anti-inflammatory and Analgesic Properties
- Studies on benzothiazole derivatives have illustrated their non-steroidal anti-inflammatory and analgesic activities. These compounds were synthesized from specific starting materials and tested for their pharmacological properties in vivo, indicating their potential in treating inflammation and pain with minimal side effects (Kumar & Singh, 2020).
Anticancer Activity
- A variety of thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against different cancer cell lines. Certain derivatives have shown promising results, suggesting the potential of these compounds in oncology research. The process of synthesis and the anticancer activity screening are crucial steps toward developing new anticancer therapeutics (Cai et al., 2016).
Adenosine Receptor Ligands
- Novel chromone–thiazole hybrids have been synthesized as potential ligands for human adenosine receptors, offering insights into the design of new compounds with potential therapeutic applications in treating diseases related to adenosine receptor dysfunction (Cagide et al., 2015).
Novel Synthetic Approaches
- Research has focused on developing new synthetic methodologies for thiazole derivatives, which are crucial for the exploration of their biological activities and potential applications in medicinal chemistry. These studies provide a basis for the synthesis of a wide range of biologically active compounds, contributing to the diversity of chemical entities in drug discovery (Saeed & Wong, 2012).
Propiedades
IUPAC Name |
2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCWXRVATZHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324161 |
Source


|
| Record name | 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |
CAS RN |
478030-25-0 |
Source


|
| Record name | 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)


![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)
![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)